Phenylhydantoin

Description

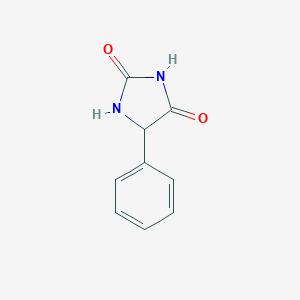

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQJDVBMMRCKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883267 | |

| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-24-7, 27534-86-7 | |

| Record name | Phenylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC51847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQL8E3X7HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phenytoin on Voltage-Gated Sodium Channels

Abstract

Phenytoin, a cornerstone in the management of epilepsy, exerts its therapeutic effects primarily through the modulation of voltage-gated sodium channels (VGSCs).[1][2] This guide provides a comprehensive technical overview of the sophisticated mechanism by which phenytoin interacts with these critical determinants of neuronal excitability. We will explore the principles of state-dependent and use-dependent blockade, delve into the molecular determinants of the phenytoin binding site, and present field-proven electrophysiological methods for characterizing this interaction. This document is intended for researchers, neuroscientists, and drug development professionals seeking a detailed understanding of phenytoin's molecular pharmacology.

Introduction: The Central Role of Voltage-Gated Sodium Channels in Neuronal Excitability

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, including neurons.[1][3][4] These channels cycle through three primary conformational states in response to changes in the membrane potential:

-

Resting State: At hyperpolarized or resting membrane potentials, the channel is closed but capable of opening in response to depolarization.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing a significant influx of sodium ions (Na+) that drives the rising phase of the action potential.

-

Inactivated State: Following a brief period in the open state, the channel enters a non-conductive, inactivated state, even if the membrane remains depolarized. This inactivation is crucial for terminating the action potential and ensuring its unidirectional propagation.

The transition between these states is fundamental to normal neuronal firing.[1][5] In pathological conditions like epilepsy, high-frequency, repetitive firing of neurons is a hallmark feature.[6] Phenytoin's genius lies in its ability to selectively target and suppress this aberrant activity with minimal impact on normal, low-frequency neuronal signaling.[7]

Core Mechanism: State-Dependent and Use-Dependent Blockade

The cornerstone of phenytoin's mechanism is its preferential binding to the inactivated state of the VGSC.[1][7][8] This state-dependent interaction is the foundation for its clinical efficacy and selectivity.

State-Dependent Binding

Phenytoin exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state—a difference of up to 100-fold.[9][10] This means that the drug is much more likely to bind to and stabilize a channel that has recently been active. At therapeutic concentrations, phenytoin has a weak affinity for resting channels, leaving them largely available to initiate normal action potentials.[8] However, when a neuron depolarizes and its sodium channels cycle into the open and then inactivated states, phenytoin binds tightly to the inactivated conformation.[8] By binding to this state, phenytoin effectively "traps" the channel, prolonging the inactivation period and preventing it from quickly returning to the resting state.[1]

Use-Dependent Blockade

The phenomenon of use-dependent (or frequency-dependent) blockade is a direct consequence of state-dependent binding.[6][11] During periods of high-frequency neuronal firing, such as those occurring during a seizure, sodium channels spend a greater proportion of their time in the open and inactivated states.[6] This increased "use" of the channels provides more opportunities for phenytoin to bind to its high-affinity inactivated state target.

The result is a cumulative or progressive block of sodium channels. With each successive action potential in a high-frequency train, more channels become bound by phenytoin and are rendered unavailable for subsequent firing. This selectively dampens the pathological, high-frequency discharges characteristic of epilepsy, while having a much less pronounced effect on neurons firing at normal, lower frequencies.[6][7]

Modulation of Channel Gating

Phenytoin's interaction with the VGSC results in several key modulations of the channel's gating properties:

-

Slowing of Recovery from Inactivation: By stabilizing the inactivated state, phenytoin significantly slows the rate at which the channel recovers and returns to the resting state. This increases the refractory period of the neuron, making it less capable of sustaining rapid firing.[11]

-

Hyperpolarizing Shift in Steady-State Inactivation: Phenytoin causes a leftward, or hyperpolarizing, shift in the voltage-dependence of steady-state inactivation. This means that at any given membrane potential, a larger fraction of sodium channels will be in the inactivated state in the presence of the drug, thereby reducing the number of channels available to open.[5]

-

Effects on Slow Inactivation: While the primary action of phenytoin is on fast inactivation, some studies suggest it also enhances slow inactivation processes, which occur over a longer timescale (seconds to minutes).[11][12] This may contribute to its overall effect of reducing neuronal excitability.

The Molecular Binding Site

While the precise atomic-level details are still an area of active research, mutagenesis and computational modeling studies have provided significant insights into the phenytoin binding site. The receptor is located within the inner pore of the channel.[10]

Key residues implicated in phenytoin binding are located on the S6 transmembrane helices, particularly within domain IV (IVS6) of the channel's α-subunit.[10][13] Specifically, two aromatic residues, a phenylalanine (F1764 in rNaV1.2) and a tyrosine (Y1771 in rNaV1.2), have been identified as crucial for high-affinity binding of both phenytoin and local anesthetics.[10] It is believed that the phenyl rings of phenytoin engage in hydrophobic interactions with these residues, which are more favorably exposed when the channel is in the inactivated conformation.[14] Interestingly, some evidence suggests that phenytoin, along with other anticonvulsants like carbamazepine and lamotrigine, binds to a common receptor on the extracellular side of the channel that is formed during the transition to the inactivated state.[15]

Visualizing the Mechanism and Experimental Workflow

Diagram 1: Modulated Receptor Hypothesis

This diagram illustrates the state-dependent action of phenytoin. The drug has low affinity for the resting state but high affinity for the open and inactivated states, effectively trapping the channel in a non-conducting conformation.

Caption: Phenytoin's state-dependent binding to the VGSC.

Experimental Protocol: Characterizing Phenytoin Action with Patch-Clamp Electrophysiology

The gold-standard technique for investigating the interaction of drugs with ion channels is patch-clamp electrophysiology.[4][16] The whole-cell configuration is most commonly used to measure the macroscopic sodium currents from a single neuron or a cell expressing a specific VGSC subtype.

Objective

To quantify the state- and use-dependent block of voltage-gated sodium channels by phenytoin.

Methodology: Whole-Cell Voltage-Clamp

-

Cell Preparation: Utilize primary cultured neurons (e.g., hippocampal or cortical neurons) or a heterologous expression system (e.g., HEK293 cells) stably expressing the VGSC subtype of interest (e.g., NaV1.1, NaV1.2, or NaV1.6).[17]

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, TEA, 4-AP, CdCl2) should be included.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH. Cesium and fluoride ions are used to block outward potassium currents and stabilize the recording.

-

-

Establishing Whole-Cell Configuration:

-

Achieve a high-resistance (>1 GΩ) "giga-seal" between the patch pipette and the cell membrane.

-

Rupture the cell membrane under the pipette tip with gentle suction to gain electrical access to the cell interior.

-

-

Voltage-Clamp Protocols and Data Acquisition:

-

Tonic Block Protocol: Hold the cell at a very negative potential (e.g., -120 mV) where most channels are in the resting state. Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a peak sodium current. Apply phenytoin and measure the reduction in peak current amplitude. This reflects the low-affinity block of the resting state.

-

Steady-State Inactivation Protocol: From a holding potential of -120 mV, apply a series of 500 ms conditioning pre-pulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV steps). Following each pre-pulse, apply a test pulse to 0 mV. Plot the normalized peak current against the pre-pulse potential to generate a steady-state inactivation curve. Repeat in the presence of phenytoin to observe the hyperpolarizing shift.

-

Use-Dependent Block Protocol: Hold the cell at a resting potential (e.g., -90 mV). Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a high frequency (e.g., 10 Hz). Measure the peak current of each pulse in the train. In the presence of phenytoin, a progressive decrease in the current amplitude will be observed.

-

Recovery from Inactivation Protocol: Use a two-pulse protocol. A long depolarizing conditioning pulse (e.g., 500 ms to 0 mV) is used to inactivate all channels and allow drug binding. This is followed by a variable recovery interval at a hyperpolarized potential (e.g., -120 mV), after which a test pulse to 0 mV is applied. Plot the normalized current of the test pulse against the recovery interval duration to determine the time course of recovery, which will be slowed by phenytoin.

-

Diagram 2: Experimental Workflow

This flowchart outlines the key steps in a typical patch-clamp experiment designed to test a sodium channel modulator like phenytoin.

Caption: Workflow for a whole-cell patch-clamp experiment.

Quantitative Data Summary

The affinity of phenytoin for different channel states has been quantified in various studies. The dissociation constant (Kd) is a measure of affinity, where a lower Kd indicates a higher affinity.

| Parameter | Channel State | Typical Value (in Hippocampal Neurons) | Reference |

| Dissociation Constant (Kd) | Inactivated State | ~7-19 µM | [8][10] |

| Dissociation Constant (Kd) | Resting State | >300 µM (estimated to be >100-fold weaker than for the inactivated state) | [9][10] |

| Effect on Gating | Shift in V1/2 of Inactivation | ~ -5 to -15 mV (concentration-dependent) | [5][12] |

Note: These values can vary depending on the specific VGSC isoform, cell type, and experimental conditions.

Conclusion

The clinical success of phenytoin as an antiepileptic drug is a direct result of its sophisticated and selective mechanism of action on voltage-gated sodium channels. By preferentially binding to and stabilizing the inactivated state, phenytoin imposes a use-dependent block that effectively filters out pathological high-frequency neuronal discharges while sparing normal brain activity.[7] This in-depth understanding, derived largely from decades of electrophysiological research, not only explains the therapeutic profile of phenytoin but also provides a foundational model for the rational design of new and improved sodium channel modulators for a variety of neurological disorders.

References

-

What is the mechanism of Phenytoin sodium? (2024). Patsnap Synapse. [Link]

-

French, C. R., et al. (2016). Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons. Journal of Neurophysiology. [Link]

-

What are the mechanisms of action of PHENYTOIN SODIUM in its therapeutic applications? (N/A). Consensus. [Link]

-

Kuo, C. C., & Bean, B. P. (1994). Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons. Molecular Pharmacology, 46(4), 716-725. [Link]

-

O'Reilly, E., et al. (2014). Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel. PLOS Computational Biology. [Link]

-

What is the mechanism of action of Phenytoin? (2025). Dr.Oracle. [Link]

-

O'Reilly, E., et al. (N/A). Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel. The Australian National University. [Link]

-

phenytoin: mechanisms of action, efficacy, and safety in seizure management. (2025). Publisher not available. [Link]

-

Lipkind, G. M., & Fozzard, H. A. (2010). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology, 78(4), 631-638. [Link]

-

Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). (2023). Medicosis Perfectionalis. [Link]

-

Kuo, C. C. (1998). A common anticonvulsant binding site for phenytoin, carbamazepine, and lamotrigine in neuronal Na+ channels. Molecular Pharmacology, 54(4), 712-721. [Link]

-

O'Reilly, E. J., et al. (2014). Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel. PLoS Computational Biology, 10(7), e1003688. [Link]

-

ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION. (2014). American Epilepsy Society. [Link]

-

PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2). (2009). American Epilepsy Society. [Link]

-

Wasserstrom, J. A., & Liberty, K. A. (1994). Evidence for developmental changes in sodium channel inactivation gating and sodium channel block by phenytoin in rat cardiac myocytes. Circulation Research. [Link]

-

Yang, M., et al. (2012). The sodium channel-blocking antiepileptic drug phenytoin inhibits breast tumour growth and metastasis. Molecular Cancer, 11, 1-13. [Link]

-

Colombo, E., et al. (2013). Phenytoin Inhibits the Persistent Sodium Current in Neocortical Neurons by Modifying Its Inactivation Properties. PLOS One. [Link]

-

Bialer, M., & White, H. S. (2025). Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. Practical Neurology. [Link]

-

Bean, B. (N/A). State-dependent interaction of antiepileptic drugs with voltage-dependent sodium channels and differential regulation of excitatory and inhibitory central neurons. Grantome. [Link]

-

Thouta, S., et al. (2022). Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. Frontiers in Pharmacology. [Link]

-

Jonsson, F., et al. (2000). Electrophysiological evaluation of the sodium-channel blocker carbamazepine in healthy human subjects. Clinical Neurophysiology, 111(4), 679-685. [Link]

-

Karoly, R., et al. (2010). Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study. PLoS Computational Biology, 6(6), e1000818. [Link]

-

Li, Z., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of Pharmacological and Toxicological Methods, 86, 44-53. [Link]

-

A Short Guide to Electrophysiology and Ion Channels. (2017). Publishing at the Library. [Link]

-

Vreugdenhil, M., et al. (1998). Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells. The Journal of Physiology, 510(Pt 2), 405-417. [Link]

Sources

- 1. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. droracle.ai [droracle.ai]

- 8. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel | PLOS Computational Biology [journals.plos.org]

- 10. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]

- 13. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION [aesnet.org]

- 14. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A common anticonvulsant binding site for phenytoin, carbamazepine, and lamotrigine in neuronal Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]

The Structure-Activity Relationship of Phenylhydantoin Anticonvulsants: A Technical Guide for Drug Development Professionals

Introduction

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The quest for effective anticonvulsant therapies has been a cornerstone of medicinal chemistry for decades. Among the various classes of anticonvulsant agents, hydantoin derivatives, particularly those bearing a phenyl group, have played a pivotal role. Phenytoin, or 5,5-diphenylhydantoin, first synthesized in 1902 and discovered for its anticonvulsant properties in 1938 without sedative effects, marked a significant milestone in epilepsy treatment.[1][2] This guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound as an anticonvulsant, offering insights for researchers, scientists, and drug development professionals in the field.

The this compound Pharmacophore: Core Structural Features

The anticonvulsant activity of the this compound class is intrinsically linked to its core chemical architecture. Understanding the key pharmacophoric elements is crucial for the rational design of novel and more effective analogs. The fundamental this compound scaffold consists of a hydantoin ring substituted with at least one phenyl group, typically at the 5-position.

The bioactive face of hydantoins is generally considered to be an N(H)-C(=O)-X-phenyl molecular fragment, where X can be a carbon or nitrogen atom.[3] Nuclear magnetic resonance (NMR) spectroscopy and molecular modeling studies have revealed that for optimal activity, the phenyl ring should be in an extended conformation relative to the hydantoin ring.[3] Inactive analogs, in contrast, often adopt a folded conformation where the phenyl ring is positioned over the hydantoin ring.[3]

Caption: Core structure of a 5-phenylhydantoin derivative.

Structure-Activity Relationship (SAR) Analysis

The anticonvulsant potency and profile of this compound derivatives can be significantly modulated by substitutions on both the hydantoin and phenyl rings.

Substitutions on the Phenyl Ring

The presence of a phenyl or another aromatic substituent at the 5-position of the hydantoin ring is considered essential for activity against generalized tonic-clonic seizures.[2]

-

Alkyl, Halogeno, and Alkoxyl Groups: Phenylmethylenehydantoins (PMHs) substituted with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring have demonstrated good anticonvulsant activity.[4][5] For instance, certain alkylated phenylmethylenehydantoins have shown activity comparable to phenytoin.[4][5]

-

Polar Groups: Conversely, the introduction of polar groups such as nitro (-NO2), cyano (-CN), or hydroxyl (-OH) on the phenyl ring tends to result in less active or inactive compounds.[4][5]

-

Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic rings has been shown to reduce or eliminate anticonvulsant activity.[4][5]

Multivariate analysis of a series of PMHs has indicated that LUMO (Lowest Unoccupied Molecular Orbital) energy and the logarithm of the partition coefficient (log P) are critical parameters for their anticonvulsant activity.[4][5] This suggests that both electronic and lipophilic properties of the phenyl ring substituent play a vital role.

Modifications of the Hydantoin Ring

The hydantoin ring itself is a key contributor to the anticonvulsant activity, primarily through its ability to participate in hydrogen bonding.

-

Hydrogen Bonding: The pharmacological data strongly suggest that the capacity to form hydrogen bonds is a crucial feature for phenytoin-like anticonvulsant drugs.[6] Altering the hydantoin ring to a succinimide or pyrrolidinone structure, which reduces hydrogen bonding capability, leads to a stepwise decrease in anticonvulsant activity.[6]

-

N-Methylation: N-methylation of the hydantoin ring also results in a reduction of anticonvulsant activity, further emphasizing the importance of the N-H protons for hydrogen bonding interactions with the biological target.[6]

-

Substitutions at N1 and N3: Alkoxymethyl and acyloxymethyl derivatives at the N1 and N3 positions of 5-ethyl-5-phenylhydantoin and 5,5-dithis compound have been shown to possess anticonvulsant activity.[7] For example, 1,3-bis(methoxymethyl)-5,5-dithis compound and 3-acetoxymethyl-5-ethyl-5-phenylhydantoin exhibit good activity against maximal electroshock seizures.[7]

The Role of the 5-Position Substituents

The nature of the substituents at the C5 position of the hydantoin ring is a critical determinant of anticonvulsant activity.

-

Aromaticity: As mentioned, at least one aromatic ring at C5 is essential for activity against tonic-clonic seizures.[2]

-

Rotational Freedom: Studies using 13C NMR on deuterated phenytoin analogues suggest that the two phenyl groups in phenytoin possess a degree of rotational freedom along the para-ipso axis, which is considered an important feature for its anticonvulsant activity.[6]

-

Spatial Orientation: The distance between the center of the amide bond in the hydantoin ring and the centroid of the phenyl ring is a key parameter, with a distance of approximately 4.3 Å being associated with bioactivity.[3]

Mechanism of Action: From Structure to Neuronal Stabilization

The anticonvulsant effects of this compound derivatives are primarily mediated through their interaction with voltage-gated sodium channels in neuronal cell membranes.[8][9]

Phenytoin and its analogs act by slowing the recovery of these sodium channels from their inactive state.[1][8] This action is use- and frequency-dependent, meaning it is more pronounced in neurons that are firing at high frequencies, a characteristic of seizure activity.[10] By stabilizing the inactive state of the sodium channels, phenytoin reduces the influx of sodium ions, thereby dampening the abnormal electrical activity that leads to seizures and preventing its spread.[8][9][10]

The structural features discussed in the SAR section are directly related to this mechanism. The pharmacophore, consisting of an aromatic ring and a hydrogen-bonding moiety (the hydantoin ring), is believed to interact with specific residues within the sodium channel pore.[11] Molecular modeling studies suggest that one aromatic ring of phenytoin engages in an aromatic-aromatic interaction with a tyrosine residue, while the hydantoin's amide group forms a hydrogen bond with the aromatic ring of a phenylalanine residue within the channel.[11]

Caption: Mechanism of action of this compound anticonvulsants.

Experimental Protocols

The discovery and development of novel this compound-based anticonvulsants rely on robust synthetic and screening methodologies.

Synthesis of this compound Derivatives

A common method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction, which involves the reaction of a ketone with potassium cyanide and ammonium carbonate. For the synthesis of N-substituted derivatives, alkylation or acylation of the parent hydantoin can be performed.

Example: Synthesis of 5-(3-chlorophenyl)-5-heptyl-imidazolidine-2,4-dione [12]

-

A mixture of the corresponding ketone, potassium cyanide, and ammonium carbonate is prepared.

-

The reaction mixture is heated, typically in a sealed vessel.

-

After the reaction is complete, the mixture is cooled, and the product is precipitated.

-

The crude product is filtered and purified by recrystallization from a suitable solvent, such as ethanol.

Anticonvulsant Screening

The primary screening of novel anticonvulsant compounds often involves in vivo models of seizures in rodents.

Maximal Electroshock Seizure (MES) Test [4][5]

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.

-

Animal Model: Male mice or rats are typically used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: A brief electrical stimulus is delivered through corneal or auricular electrodes to induce a seizure.

-

Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extensor component of the seizure, is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test [13]

The scPTZ test is used to identify compounds that may be effective against absence seizures.

-

Animal Model: Male mice or rats are used.

-

Compound Administration: The test compound is administered at various doses.

-

Induction of Seizure: A convulsant dose of pentylenetetrazol is injected subcutaneously.

-

Endpoint: The ability of the test compound to prevent or delay the onset of clonic seizures is observed.

-

Data Analysis: The ED50 is determined.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity of selected phenylmethylenehydantoin (PMH) derivatives from a study, highlighting the impact of phenyl ring substitutions.

| Compound | Phenyl Ring Substituent | Anticonvulsant Activity (EDMES(2.5) in mg/kg) |

| 12 | 4-ethyl | 39 +/- 4 |

| 14 | 4-propyl | 28 +/- 2 |

| 35 | 4-chloro | Not specified, but active |

| 41 | 4-bromo | Not specified, but active |

| 11 | 4-trifluoromethyl | Not specified, but active |

| 23 | 4-methoxy | Not specified, but active |

| Phenytoin (55) | (Diphenyl) | 30 +/- 2 |

Data adapted from a study on phenylmethylenehydantoins.[4][5]

Future Directions

While phenylhydantoins have been a mainstay in anticonvulsant therapy, the development of new analogs continues to be an active area of research. Future efforts could focus on:

-

Pharmacophore Refinement: Utilizing computational tools like Comparative Molecular Field Analysis (CoMFA) to design novel hydantoin analogs with improved affinity and selectivity for the sodium channel.[12]

-

Prodrug Strategies: The development of prodrugs, such as fosphenytoin, can improve the solubility and pharmacokinetic properties of hydantoin derivatives.[2]

-

Hybrid Molecules: Designing hybrid molecules that combine the this compound scaffold with other pharmacophores to target multiple mechanisms of epileptogenesis.

Conclusion

The structure-activity relationship of this compound anticonvulsants is a well-established yet continually evolving field of study. A thorough understanding of the key structural requirements for activity—namely, the presence and appropriate substitution of a phenyl ring at the 5-position, the integrity of the hydrogen-bonding capacity of the hydantoin ring, and the optimal spatial arrangement of these moieties—is paramount for the rational design of new therapeutic agents. By leveraging this knowledge and employing robust synthetic and screening protocols, the scientific community can continue to develop safer and more effective treatments for epilepsy.

References

-

Ng, Y. K., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(6), 1527-35. [Link]

-

Tiedje, K. E., & Weaver, D. F. (2008). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. The Canadian Journal of Neurological Sciences, 35(2), 232-6. [Link]

-

Tourwe, D., et al. (1987). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of Medicinal Chemistry, 30(5), 878-82. [Link]

-

Ng, Y. K., et al. (2004). Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. ResearchGate. [Link]

-

BioPharma Notes. (2020). Phenytoin. BioPharma Notes. [Link]

-

BrainKart. (2017). Hydantoins. BrainKart. [Link]

-

Tiedje, K. E., & Weaver, D. F. (2008). Deducing the Bioactive Face of Hydantoin Anticonvulsant Drugs Using NMR Spectroscopy. Scilit. [Link]

-

Abida, et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]

-

Uscumlic, G. S., et al. (2004). Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. ResearchGate. [Link]

-

Petrova, P. S., et al. (2021). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-dithis compound-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 11(36), 22363-22375. [Link]

-

Vida, J. A., et al. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-dithis compound. Journal of Medicinal Chemistry, 18(4), 383-5. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Phenytoin? Patsnap Synapse. [Link]

-

Tourwe, D., et al. (1987). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Semantic Scholar. [Link]

-

Yaari, Y., et al. (1987). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 22(2), 171-84. [Link]

-

Modi, P., & Cassagnol, M. (2023). Phenytoin. In StatPearls. StatPearls Publishing. [Link]

-

Brown, M. L., et al. (2008). A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile. Epilepsy Research, 80(2-3), 111-120. [Link]

-

Lipkind, G. M., & Fozzard, H. A. (2001). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology, 60(1), 59-66. [Link]

-

Gökçe, H., et al. (2020). Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Docking. Refubium - Freie Universität Berlin. [Link]

-

Longdom Publishing. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Journal of Organic and Inorganic Chemistry. [Link]

-

Atanasova, M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Dithis compound Schiff Bases and Phenytoin. Molecules, 28(21), 7311. [Link]

Sources

- 1. Phenytoin - BioPharma Notes [biopharmanotes.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 9. longdom.org [longdom.org]

- 10. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Phenylhydantoin: A Technical Guide to its Discovery and Historical Development

Abstract: This technical guide provides a comprehensive exploration of the discovery and historical development of 5,5-diphenylhydantoin, a molecule that fundamentally reshaped the landscape of epilepsy treatment and drug discovery. Initially synthesized in 1908 by Heinrich Biltz and shelved for its lack of hypnotic effects, its true potential was unveiled nearly three decades later through the systematic, non-serendipitous research of H. Houston Merritt and Tracy Putnam. Their pioneering use of an animal model for seizure activity identified dithis compound as the first non-sedating anticonvulsant, a landmark achievement that separated therapeutic efficacy from sedation and established a new paradigm for pharmacological research. This document details the original chemical synthesis, the innovative biological screening methods that led to its discovery, its clinical validation, and its lasting legacy in medicinal chemistry and neurology.

Part 1: The Genesis of a Molecule - The Biltz Synthesis (1908)

The story of this compound (more commonly known today as phenytoin) begins not in a pharmacology lab, but in the realm of pure organic chemistry. In 1908, the German chemist Heinrich Biltz, while working at the University of Kiel, first synthesized the compound 5,5-dithis compound.[1][2][3] Biltz's primary interest was in chemical reactions and structures, such as auto-oxidation, rather than medicinal applications.[2]

The synthesis he developed, now known as the Biltz synthesis, involves a condensation reaction between benzil and urea in a basic medium.[4][5] This reaction proceeds via a pinacol-type rearrangement, where a phenyl group undergoes a 1,2-shift, leading to the formation of the stable 5,5-dithis compound ring structure.[4][6]

Following its initial synthesis, Biltz sold the discovery to the pharmaceutical company Parke-Davis.[1] In the 1920s, a chemist at Parke-Davis, Arthur Dox, re-synthesized the compound while searching for new hypnotic (sleep-inducing) drugs, exploring analogues of the known sedative phenobarbital.[2][7] However, since 5,5-dithis compound showed no significant sedative properties, it was deemed "inactive" and was once again shelved, its therapeutic potential remaining unrecognized for years.[2][3]

Experimental Protocol: The Classical Biltz Synthesis of 5,5-Dithis compound

The following protocol is a representation of the classical Biltz synthesis, which forms the basis for modern adaptations.

Objective: To synthesize 5,5-dithis compound from benzil and urea.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Urea

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl) for acidification

-

Standard reflux and filtration apparatus

Step-by-Step Methodology:

-

Preparation of Reactants: A solution of potassium hydroxide is prepared in ethanol. To this basic ethanolic solution, benzil and urea are added. The molar ratio of benzil to alkali is a critical factor, with studies showing that a ratio of approximately 1:1.87 optimizes the yield of hydantoin while minimizing the formation of the glycoluril byproduct.[4]

-

Reaction (Reflux): The mixture is heated under reflux. The heat provides the necessary activation energy for the condensation and subsequent molecular rearrangement.[8] The reaction is typically refluxed for approximately 1.5 to 2 hours.[4][8]

-

Precipitation and Isolation: After the reflux period, the reaction mixture is cooled and then poured into a large volume of cold water.[4]

-

Acidification: The aqueous mixture is acidified with concentrated HCl. This step neutralizes the excess potassium hydroxide and protonates the hydantoin salt, causing the final product, 5,5-dithis compound, to precipitate out of the solution as a solid.[4]

-

Purification: The crude solid product is collected by filtration, washed with water to remove inorganic salts, and then dried. Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified 5,5-dithis compound.[4]

Caption: The Biltz Synthesis of Phenytoin.

Part 2: A New Paradigm - The Dawn of Non-Sedative Anticonvulsants (1936-1938)

For much of the early 20th century, the treatment of epilepsy was plagued by a significant limitation: the only effective drugs, potassium bromide and phenobarbital, were potent sedatives.[9][10] The discovery of phenobarbital's anticonvulsant properties in 1912 by Alfred Hauptmann was itself serendipitous.[9][10] This meant that controlling seizures often came at the cost of the patient's alertness and cognitive function.

This paradigm began to shift in the 1930s with the work of Dr. H. Houston Merritt, Chief of Neurology at Boston City Hospital, and Dr. Tracy Putnam.[2] They hypothesized that a drug could control seizures without causing sedation. This was a revolutionary idea that contrasted sharply with the prevailing view that anticonvulsant activity was intrinsically linked to hypnotic effects.

To test their hypothesis, they developed a systematic and objective method for screening compounds. Rejecting the serendipitous approach of the past, they created an animal model—the maximal electroshock seizure (MES) test in cats—to reliably induce and measure seizure activity.[2][11] This model allowed them to quantify a drug's ability to raise the seizure threshold or modify the seizure pattern, providing the first robust preclinical screening method for anticonvulsants.[2][9]

Experimental Workflow: The Merritt-Putnam Anticonvulsant Screening Program

Objective: To identify non-sedative compounds with anticonvulsant activity.

Model: Feline (cat) model.

Step-by-Step Methodology:

-

Compound Acquisition: Putnam reached out to pharmaceutical companies for chemical samples. Parke-Davis provided a list of compounds, the first of which was the previously dismissed 5,5-dithis compound.[7]

-

Baseline Seizure Threshold Determination: An electrical stimulus was applied to the cat's motor cortex to determine the minimum current required to induce a seizure. This established a baseline for each animal.

-

Drug Administration: The test compound was administered to the animal. Merritt and Putnam were careful to titrate the dose to a level that was just sufficient to impair the cat's ability to walk, ensuring they were testing the compounds at their maximum tolerated dose before assessing anticonvulsant effects.[2]

-

Post-Drug Seizure Induction: After drug administration, the electrical stimulus was applied again.

-

Efficacy Assessment: The primary endpoint was the change in the electrical threshold required to elicit a seizure. An effective anticonvulsant would significantly raise this threshold. Phenytoin was found to increase the convulsive threshold three- to four-fold, a dramatic improvement over controls.[2]

-

Sedation Assessment: Crucially, the animals were observed for signs of sedation. Phenytoin was remarkable because it demonstrated powerful anticonvulsant effects without the hypnotic side effects associated with phenobarbital.[1][2]

This systematic approach led to their groundbreaking discovery in late 1936: 5,5-dithis compound was a potent anticonvulsant with a clear separation between its therapeutic effect and any sedative action.[3][7]

Caption: The Merritt-Putnam screening workflow.

Part 3: From Bench to Bedside - Clinical Validation and Impact

Having robustly demonstrated dithis compound's efficacy and safety in their animal model, Merritt and Putnam transitioned to clinical trials in 1937.[7] They administered the drug to patients with epilepsy whose seizures were poorly controlled by existing treatments like phenobarbital and bromides.

The results were remarkable. On June 17, 1938, they publicly presented their findings to the American Medical Association, reporting on 200 patients.[2] Their data showed that sodium diphenylhydantoinate had eliminated or significantly reduced seizures in 85% of the 142 patients who had been treated for two to eleven months.[2] This success was achieved without the debilitating sedation of previous therapies, validating their initial hypothesis and marking a turning point in the management of epilepsy.[12]

Recognizing the monumental nature of this discovery, Parke, Davis & Co. moved swiftly. The company prepared capsules of the drug, branded as Dilantin®, and it was added to their list of marketed products on June 23, 1938, just days after Merritt and Putnam's public disclosure.[2][7] The U.S. Food and Drug Administration (FDA) later officially approved its use for seizures in 1953.[1]

| Year | Milestone | Key Contributor(s) | Significance |

| 1908 | First synthesis of 5,5-dithis compound.[1][3] | Heinrich Biltz | The molecule is created but its therapeutic value is unknown. |

| c. 1923 | Re-synthesis and screening for hypnotic effects.[3] | Arthur Dox (Parke-Davis) | Compound is shelved due to a lack of sedative properties. |

| 1936 | Discovery of anticonvulsant properties in a cat model.[1][3][7] | H. Houston Merritt & Tracy Putnam | First identification of non-sedating anticonvulsant activity. |

| 1937 | First clinical trials in epileptic patients begin.[7] | H. Houston Merritt & Tracy Putnam | Efficacy and safety are established in humans. |

| 1938 | First public report of clinical efficacy; marketed as Dilantin®.[2][9] | Merritt, Putnam & Parke-Davis | Marks the beginning of the modern era of epilepsy treatment. |

| 1953 | Official FDA approval for use in seizures.[1] | FDA | Formal regulatory validation of its therapeutic use. |

Part 4: Unraveling the Mechanism - A Pharmacological Perspective

While phenytoin's clinical efficacy was undeniable, its mechanism of action remained obscure for many years.[3] Early research focused on its ability to modify the pattern of maximal electroshock seizures, specifically by abolishing the tonic phase of the seizure.[13] This suggested that it did not simply raise the seizure threshold but actively limited the spread of seizure discharges within the brain.[13]

The primary molecular target was eventually identified as the voltage-gated sodium channel.[3][14] Phenytoin exerts its effect by blocking these channels in a use-dependent and voltage-dependent manner.

Mechanism of Action:

-

Binding to the Inactivated State: Neurons fire action potentials by opening and closing sodium channels. After opening (activating), the channels enter a brief "inactivated" state before resetting. Phenytoin preferentially binds to and stabilizes this inactivated state of the sodium channel.

-

Slowing Recovery: By stabilizing the inactivated state, phenytoin slows the rate at which the channels can recover and become available to open again.

-

Inhibition of Repetitive Firing: During a seizure, neurons fire at a high, sustained frequency. This rapid firing causes more sodium channels to accumulate in the inactivated state. Because phenytoin targets this state, its blocking effect becomes more pronounced during periods of high neuronal activity. This "use-dependent" blockade effectively suppresses the sustained high-frequency firing that underlies seizure activity, without significantly affecting normal, low-frequency neuronal signaling.[13][14]

This targeted mechanism explains phenytoin's remarkable ability to prevent seizures without causing general central nervous system depression or sedation.[13]

Caption: Phenytoin's mechanism at the voltage-gated sodium channel.

Part 5: Legacy and Evolution

The discovery of phenytoin was a watershed moment in the history of pharmacology and medicine. Its impact extends far beyond the treatment of epilepsy.

-

A Paradigm Shift in Drug Discovery: Phenytoin's development marked a move away from serendipity and toward rational, systematic screening. The Merritt-Putnam model became a cornerstone of anticonvulsant research for decades, leading to the development of other major antiepileptic drugs (AEDs).[2][9][15] This success helped establish the principle of preclinical animal models to predict human efficacy, a foundation of modern drug development.

-

Foundation for New Therapies: The hydantoin chemical structure became a valuable template in medicinal chemistry.[12][16] This led to the synthesis of other hydantoin derivatives, such as mephenytoin and ethotoin, in an effort to improve upon the original molecule's properties.[12][13] Furthermore, to overcome phenytoin's poor water solubility and issues with parenteral administration, prodrugs like Fosphenytoin were developed, which is rapidly converted to phenytoin in the body.[13]

-

Expanding Therapeutic Horizons: For over 80 years, phenytoin has been explored for its utility in over 100 different disorders.[3] While its primary use remains in epilepsy, tentative but promising evidence has emerged for its application in other areas, such as promoting wound healing in chronic skin ulcers and potential neuroprotective effects in conditions like multiple sclerosis.[1][3]

References

-

Brief history of anti-seizure drug development. (2018). National Institutes of Health. [Link]

-

Phenytoin. (n.d.). Wikipedia. [Link]

-

Antiepileptic drug therapy the story so far. (2010). PubMed. [Link]

-

Discovery of phenytoin. (1986). PubMed. [Link]

-

Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. (2023). PubMed Central. [Link]

-

The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development. (n.d.). clockss.org. [Link]

-

Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. (2023). ResearchGate. [Link]

-

Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action. (2017). PubMed. [Link]

-

Brief history of anti‐seizure drug development. (2018). ResearchGate. [Link]

-

The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development. (2009). ResearchGate. [Link]

-

Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. (2012). ResearchGate. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). ijpsat.org. [Link]

-

Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). PubMed Central. [Link]

-

Dithis compound promotes proliferation in the subventricular zone and dentate gyrus. (n.d.). PubMed Central. [Link]

-

Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). pcbiochemres.com. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). ijpsat.org. [Link]

-

Phenytoin. (n.d.). PubChem, National Institutes of Health. [Link]

-

A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. (n.d.). UCL-Bruxelles, Belgique. [Link]

-

Is deprotonation limiting the product formation in this thiohydantoin synthesis?. (2018). StackExchange. [Link]

-

Psychopharmacological profile of dithis compound in mice. (1984). PubMed. [Link]

-

Studies on the anticonvulsant properties of dithis compound. (1946). PubMed. [Link]

-

Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5.5‐Diphenyl‐hydantoine. (2012). ResearchGate. [Link]

-

Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. (n.d.). chemistry-europe.onlinelibrary.wiley.com. [Link]

-

Early Adventures in Drug Metabolism: 4. Dithis compound (Phenytoin). (1987). PubMed. [Link]

-

Table 1 . Solvent effect (% yield) in the Biltz synthesis of phenytoin (1). (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. [Link]

-

Researches on Substituted 5-Phenylhydantoins. (n.d.). Journal of the American Chemical Society. [Link]

- Synthesis method of 5,5-dithis compound-3- methyl sodium phosphate. (n.d.).

Sources

- 1. Phenytoin - Wikipedia [en.wikipedia.org]

- 2. The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development [triggered.edina.clockss.org]

- 3. Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiepileptic drug therapy the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jddtonline.info [jddtonline.info]

- 13. pcbiochemres.com [pcbiochemres.com]

- 14. Dithis compound promotes proliferation in the subventricular zone and dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brief history of anti-seizure drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to the Pharmacological Profile of Phenylhydantoin and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydantoin and its analogues represent a cornerstone in the management of epilepsy and other neurological conditions characterized by neuronal hyperexcitability.[1][2] Since the discovery of phenytoin's anticonvulsant properties in the 1930s, this class of compounds has been the subject of extensive research, leading to a deep understanding of their mechanism of action, structure-activity relationships, and clinical applications.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its key analogues, offering insights for researchers and drug development professionals in the field of neuroscience.

Mechanism of Action: Modulating Neuronal Excitability

The primary mechanism of action for this compound and its analogues is the modulation of voltage-gated sodium channels in neuronal cell membranes.[4][5] These channels are fundamental to the initiation and propagation of action potentials.[4] In conditions like epilepsy, neurons can become abnormally and excessively active, leading to seizures.[4]

Phenylhydantoins exert their therapeutic effect by selectively binding to the inactive state of voltage-gated sodium channels.[1][4] This binding stabilizes the inactive conformation, prolonging the refractory period during which the neuron cannot fire another action potential.[4] This use-dependent and voltage-dependent blockade of sodium channels is crucial, as it preferentially targets neurons that are firing at high frequencies, a hallmark of seizure activity, while having a lesser effect on neurons firing at a normal physiological rate.[5] By slowing the recovery of these channels, phenylhydantoins effectively dampen the abnormal electrical activity that underlies seizures.[4][5]

While the primary target is the sodium channel, some research suggests secondary effects on other ion channels, such as calcium channels, and potential influences on neurotransmitter activity, although these are considered minor contributions to their overall anticonvulsant effect.[4][5]

Visualizing the Mechanism of Action

The following diagram illustrates the interaction of this compound with voltage-gated sodium channels.

Sources

Phenylhydantoin Derivatives: A Comprehensive Technical Guide to Their Broad-Spectrum Biological Activities

Introduction: The Enduring Scaffold of Phenylhydantoin

The hydantoin ring, a five-membered heterocyclic structure, has long been a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with significant therapeutic applications. Among these, this compound derivatives have emerged as a particularly versatile class of compounds, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological landscape of this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core chemical features that drive their diverse activities, from the well-established anticonvulsant properties to their promising potential as anticancer, antimicrobial, and anti-inflammatory agents. This document moves beyond a simple cataloging of effects, offering insights into the structure-activity relationships (SAR), mechanisms of action, and the practical experimental methodologies required to effectively screen and characterize these potent molecules.

I. The Core Structure: Understanding this compound

The fundamental this compound scaffold consists of a hydantoin ring with a phenyl group substitution. The versatility of this core structure lies in the potential for substitutions at various positions on both the hydantoin and phenyl rings, allowing for the fine-tuning of its physicochemical properties and biological targets.

Structure-Activity Relationships (SAR): A Guiding Principle

The biological activity of this compound derivatives is intricately linked to the nature and position of their substituents. Key SAR observations include:

-

Lipophilicity: The log P value, a measure of lipophilicity, is a critical parameter for anticonvulsant activity.[1]

-

Hydrogen Bonding: The ability to form hydrogen bonds is a significant feature for the antiepileptic action of phenytoin-like drugs.[2]

-

Substituents on the Phenyl Ring: The presence of alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring can confer good anticonvulsant activity.[1][3][4] Conversely, polar groups like -NO2, -CN, and -OH tend to reduce or inactivate this activity.[1][3][4]

-

Substitutions on the Hydantoin Ring: Modifications at the N1 and N3 positions of the hydantoin ring can significantly influence the pharmacological profile, leading to derivatives with antiarrhythmic and antihypertensive properties.[5]

II. Anticonvulsant Activity: The Hallmark of Phenylhydantoins

The most well-documented biological activity of this compound derivatives is their anticonvulsant effect, with phenytoin (5,5-dithis compound) being a frontline antiepileptic drug for decades.[6]

Mechanism of Action

The primary mechanism of anticonvulsant action involves the modulation of voltage-gated sodium channels. This compound derivatives stabilize the inactive state of these channels, thereby limiting the repetitive firing of action potentials that is characteristic of seizures.[6] This effect is both voltage- and use-dependent.[6]

Experimental Evaluation: The Maximal Electroshock (MES) Seizure Test

The MES test is a widely used and reliable animal model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[7][8]

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Model: Male CD-1 mice (18–24 g) are commonly used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally at various doses. A vehicle control group receives only the solvent.

-

Induction of Seizure: At a predetermined time after compound administration (e.g., 30 minutes to 2 hours), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.[9]

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: The primary endpoint is the abolition of the tonic hind limb extension.

-

Data Analysis: The effective dose 50 (ED50), the dose required to protect 50% of the animals from the tonic extension, is calculated.

Table 1: Anticonvulsant Activity of Selected Phenylmethylenehydantoin (PMH) Derivatives [1][3]

| Compound | Substitution on Phenyl Ring | ED₅₀ (MES Test, mg/kg) |

| 12 | 4-Ethyl | 39 ± 4 |

| 14 | 4-Propyl | 28 ± 2 |

| Phenytoin | (Diphenyl) | 30 ± 2 |

Note: Lower ED₅₀ values indicate higher potency.

III. Anticancer Activity: A Promising Frontier

Recent research has highlighted the significant potential of this compound derivatives as anticancer agents, exhibiting antiproliferative and pro-apoptotic activities against various cancer cell lines.[10][11]

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are multifaceted and can include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[10]

-

Inhibition of Cell Proliferation: Halting the uncontrolled growth of tumor cells.[10]

-

Anti-inflammatory Effects: Reducing the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2) that are linked to carcinogenesis.[10]

-

Inhibition of Cell Migration and Invasion: Decreasing the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tumor metastasis.[10]

Experimental Evaluation: In Vitro Anticancer Assays

A variety of in vitro assays are employed to screen and characterize the anticancer activity of new compounds.[12][13][14]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer) are cultured in appropriate media and seeded into 96-well plates.[10]

-

Compound Treatment: Cells are treated with increasing concentrations of the this compound derivatives for specific durations (e.g., 24, 48, 72 hours).[10]

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.

Table 2: Anticancer Activity of 3-(4-Substituted Benzyl)-5-isopropyl-5-phenylhydantoin Derivatives against HCT-116 Colon Cancer Cells [10]

| Compound | Substitution on Benzyl Ring | IC₅₀ (µM) at 72h |

| Derivative 1 | H | > 100 |

| Derivative 2 | 4-Cl | 38.5 |

| Derivative 3 | 4-CH₃ | 45.2 |

Note: Lower IC₅₀ values indicate higher cytotoxic potency.

IV. Antimicrobial Activity: Combating Drug Resistance

This compound derivatives have demonstrated promising broad-spectrum antimicrobial activity, including against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[15][16][17]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of some this compound derivatives involves the disruption of bacterial cell membrane integrity, leading to cell death.[15] This membrane-active mechanism is advantageous as it is less prone to the development of bacterial resistance.[16][17]

Experimental Evaluation: Antimicrobial Susceptibility Testing

Standard methods are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20][21][22]

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Bacterial Culture: The target bacterial strain is grown in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 3: Antimicrobial Activity of a Lead Hydantoin Derivative Dimer (Compound 18) [15]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

Note: Lower MIC values indicate greater antimicrobial efficacy.

V. Anti-inflammatory Activity: Modulating the Inflammatory Response

The anti-inflammatory potential of this compound derivatives is an emerging area of investigation.[23]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects can be linked to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, the reduction of COX-2 expression, as seen in anticancer studies, also points towards an anti-inflammatory mechanism.[10]

Experimental Evaluation: In Vivo Anti-inflammatory Models

Several animal models are used to assess the anti-inflammatory activity of novel compounds.[24][25][26]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Wistar rats are commonly used.

-

Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

Induction of Inflammation: A sub-plantar injection of carrageenan solution into the right hind paw induces localized edema.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

VI. Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key pathways and experimental workflows.

Caption: Mechanism of Anticonvulsant Action.

Caption: Workflow for Anticancer Activity Screening.

Caption: Antimicrobial Mechanism of Action.

VII. Conclusion and Future Directions

This compound derivatives represent a privileged scaffold in drug discovery, with a proven track record in treating epilepsy and a burgeoning potential in oncology, infectious diseases, and inflammatory disorders. The ability to readily modify their core structure allows for the generation of vast chemical libraries, ripe for screening and optimization. Future research should focus on elucidating the precise molecular targets for their anticancer and antimicrobial activities, which will enable the rational design of next-generation this compound-based therapeutics with enhanced potency and selectivity. The integration of computational modeling with traditional high-throughput screening will undoubtedly accelerate the journey of these versatile compounds from the laboratory to the clinic.

References

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2018). PubMed. Retrieved from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

-

Objective methods to assess the anti-inflammatory activity of antirheumatic compounds. (1976). PubMed. Retrieved from [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1999). PubMed. Retrieved from [Link]

-

Screening methods for Antinflammatory drugs slide share. (n.d.). SlideShare. Retrieved from [Link]

-

Methods and considerations for experimental evaluation of antiepileptic drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- this compound Derivatives in Human Colon Cancer Cell Line. (2019). PubMed. Retrieved from [Link]

-

Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. (2004). ResearchGate. Retrieved from [Link]

-

Synthesis and evaluation of in vivo activity of dithis compound basic derivatives. (2005). PubMed. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

-

Synthesis, structure and antiarrhythmic properties evaluation of new basic derivatives of 5,5-dithis compound. (2003). PubMed. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Retrieved from [Link]

-

Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. Retrieved from [Link]

-

Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure−Activity Relationship Study. (2004). Scilit. Retrieved from [Link]

-

ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. (2011). ResearchGate. Retrieved from [Link]

-

Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. Retrieved from [Link]

-

Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2020). PubMed Central. Retrieved from [Link]

-

Screening Models of Anti-Inflammatory Drugs. (n.d.). SlideShare. Retrieved from [Link]

-

Evaluation of anti epileptic drugs practical. (2014). SlideShare. Retrieved from [Link]

-

Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Dithis compound Schiff Bases and Phenytoin. (2023). National Institutes of Health. Retrieved from [Link]

-

Isolation and Quantitative Methods for Analysis of Non-Steroidal Anti-Inflammatory Drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. (2004). PubMed. Retrieved from [Link]

-

Dithis compound as anticancer derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). MDPI. Retrieved from [Link]

-

Teratogenicity of phenylhydantoins in an in vitro system: molecular orbital-generated quantitative structure-toxicity relationships. (1987). PubMed. Retrieved from [Link]

-

Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. (2013). ResearchGate. Retrieved from [Link]

-

Structure-activity relationships of phenytoin-like anticonvulsant drugs. (1989). PubMed. Retrieved from [Link]

-

SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF NOVEL DIPHENYL HYDANTOIN CARBOXAMIDES. (2018). ResearchGate. Retrieved from [Link]

-

Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Retrieved from [Link]

-

Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-dithis compound. (1980). PubMed. Retrieved from [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). ResearchGate. Retrieved from [Link]

-